
2-(3-cyano-1H-indol-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-cyano-1H-indol-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide, also known as CYIA, is a compound that has been extensively studied for its potential use in scientific research.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
- Synthesis Techniques: The creation of cyanoacetamide derivatives, such as 2-(4-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-ylidene)-2-cyanoacetamide, involves specific reactions that lead to compounds with conjugated systems. These techniques are crucial for the development of molecules with desired properties, indicating the compound's ability to participate in further chemical transformations (Helliwell et al., 2011).
- Structural Insights: The orientation of acetamide groups in these compounds often arises from intramolecular hydrogen bonding, showcasing their potential for creating stable and structurally unique molecules (Helliwell et al., 2011).
Biological Activities
- Antitumor Activity: Novel derivatives, such as those formed from the reaction of ethyl cyanoacetate with aminothiazole or aminooxazole, have shown promising inhibitory effects on different cell lines, indicating the potential of cyanoacetamide derivatives in antitumor applications (Albratty et al., 2017).
- Antimicrobial Evaluation: Isoxazole-based heterocycles synthesized from cyanoacetamide derivatives have been evaluated for their antibacterial and antifungal activities, demonstrating the versatility of these compounds in developing new antimicrobial agents (Darwish et al., 2014).
Chemical Interactions and Sensing Applications
- Fluorescence Sensing: Some derivatives exhibit fluorescence activity and can act as sensors for metal ions like Fe(III), showcasing their potential in environmental and biological sensing applications (Maity et al., 2015).
Propriétés
IUPAC Name |
2-(3-cyanoindol-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c21-11-16-12-23(19-7-2-1-6-18(16)19)13-20(24)22-17-9-8-14-4-3-5-15(14)10-17/h1-2,6-10,12H,3-5,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMAFDYVHHZVSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)CN3C=C(C4=CC=CC=C43)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

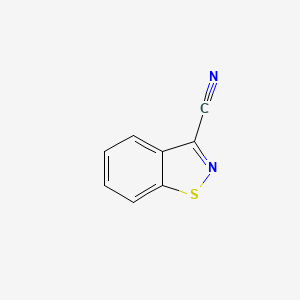
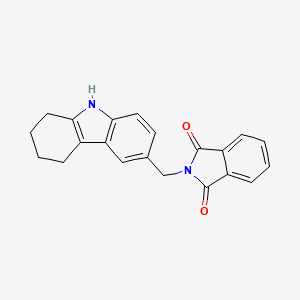
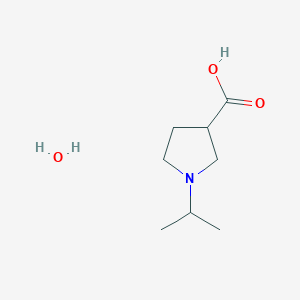

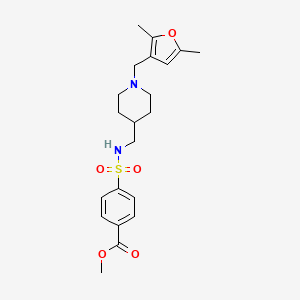
![N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2961467.png)

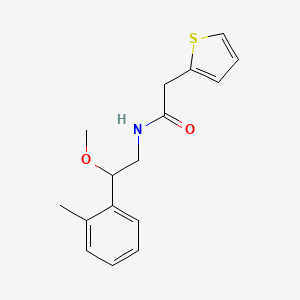



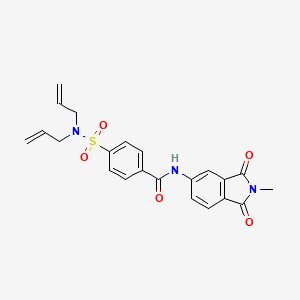
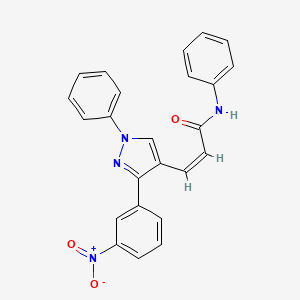
![1-(4-chlorobenzyl)-3'-(3,4-dimethylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2961479.png)